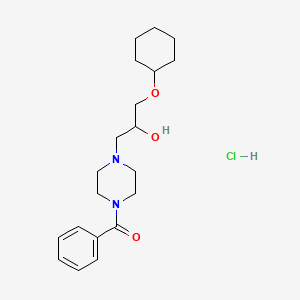![molecular formula C21H17ClN2O2 B5202530 2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
2-chloro-5-[(diphenylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[(diphenylacetyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DPA-714, belongs to the family of benzamides and has been found to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[(diphenylacetyl)amino]benzamide is through its binding to the translocator protein 18 kDa (TSPO). This binding has been found to modulate the immune response and reduce inflammation. The exact mechanism of this modulation is still under investigation, but it is thought to involve the regulation of cytokine production and the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-[(diphenylacetyl)amino]benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that 2-chloro-5-[(diphenylacetyl)amino]benzamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2-chloro-5-[(diphenylacetyl)amino]benzamide can reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-5-[(diphenylacetyl)amino]benzamide in lab experiments include its specificity for TSPO and its ability to modulate the immune response. However, one limitation is that it is not yet fully understood how 2-chloro-5-[(diphenylacetyl)amino]benzamide modulates the immune response and reduces inflammation. Additionally, the use of 2-chloro-5-[(diphenylacetyl)amino]benzamide in animal models may not fully reflect the effects in humans.
Direcciones Futuras
There are many future directions for research on 2-chloro-5-[(diphenylacetyl)amino]benzamide. One area of interest is in the development of more specific TSPO ligands that can selectively target different cell types. Another area of interest is in the use of 2-chloro-5-[(diphenylacetyl)amino]benzamide in clinical trials for neurodegenerative diseases. Additionally, the mechanism of action of 2-chloro-5-[(diphenylacetyl)amino]benzamide needs to be further elucidated to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-chloro-5-[(diphenylacetyl)amino]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with iron powder to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-chloro-5-[(diphenylacetyl)amino]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-5-[(diphenylacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation. 2-chloro-5-[(diphenylacetyl)amino]benzamide has been found to bind specifically to the translocator protein 18 kDa (TSPO) which is upregulated in activated microglia and astrocytes. This binding ability has made 2-chloro-5-[(diphenylacetyl)amino]benzamide a valuable tool in the study of neuroinflammation and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-12-11-16(13-17(18)20(23)25)24-21(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCTFGTNYVAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5582103 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)